3beta,5alpha,6beta-Trihydroxycholestane-d7
Overview
Description
3beta,5alpha,6beta-Trihydroxycholestane-d7 is a deuterium-labeled analog of cholesterol. It is a triterpenoid steroid molecule that is significant in the biosynthesis of various steroid hormones. This compound is often used in scientific research due to its stable isotope labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
3β,5α,6β-Trihydroxycholestane-d7 is a deuterium-labeled cholesterol analog . Cholesterol is a crucial component of cell membranes and serves as a precursor for the biosynthesis of steroid hormones, bile acids, and vitamin D . Therefore, the primary targets of this compound are likely to be the same as those of cholesterol.
Mode of Action
As a cholesterol analog, it may interact with the same targets as cholesterol, influencing membrane fluidity and permeability, and serving as a precursor for various bioactive molecules .
Biochemical Pathways
3β,5α,6β-Trihydroxycholestane-d7, like cholesterol, is involved in a series of enzymatic reactions in the liver and other organs . It may affect the synthesis of steroid hormones, bile acids, and vitamin D, all of which play crucial roles in various physiological processes .
Pharmacokinetics
Cholesterol is absorbed in the intestine, distributed throughout the body via lipoproteins, metabolized in the liver, and excreted in the bile .
Result of Action
The molecular and cellular effects of 3β,5α,6β-Trihydroxycholestane-d7 are likely to be similar to those of cholesterol, given their structural similarity. Cholesterol plays a vital role in maintaining cell membrane integrity and fluidity, and its derivatives serve as signaling molecules that regulate a variety of physiological processes .
Action Environment
Environmental factors such as diet and lifestyle can influence the action, efficacy, and stability of 3β,5α,6β-Trihydroxycholestane-d7. For instance, a diet high in cholesterol may affect the compound’s efficacy by altering the body’s cholesterol metabolism .
Biochemical Analysis
Biochemical Properties
3beta,5alpha,6beta-Trihydroxycholestane-d7 interacts with and activates the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ) . This receptor plays a pivotal role in regulating cellular proliferation, differentiation, as well as glucose and lipid metabolism .
Cellular Effects
The compound this compound has been shown to have potential health benefits, including reducing inflammation and oxidative stress in the body . Some studies suggest that it may also play a role in regulating blood sugar levels and improving insulin sensitivity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PPARγ . By activating this receptor, it can influence cellular processes such as proliferation, differentiation, and metabolism .
Metabolic Pathways
This compound is part of the cholestane class of compounds, which are closely related to cholesterol . It is formed from cholesterol through a series of enzymatic reactions in the liver and other organs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3beta,5alpha,6beta-Trihydroxycholestane-d7 typically involves the deuteration of cholesterol or its derivatives. The process includes multiple steps of hydrogen-deuterium exchange reactions under controlled conditions to ensure the incorporation of deuterium atoms at specific positions .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using advanced techniques to achieve high purity and yield. The process is optimized to ensure the consistent production of the compound, meeting the stringent requirements for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3beta,5alpha,6beta-Trihydroxycholestane-d7 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxysterols, while reduction may produce deuterated alcohols .
Scientific Research Applications
3beta,5alpha,6beta-Trihydroxycholestane-d7 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of cholesterol and its derivatives.
Biology: It is used to investigate the metabolic pathways of cholesterol and its role in cellular processes.
Medicine: It is used in the study of diseases related to cholesterol metabolism, such as arteriosclerosis, hyperlipemia, obesity, and diabetes.
Industry: It is used in the development of pharmaceuticals and other products that require precise control over cholesterol levels .
Comparison with Similar Compounds
Similar Compounds
Cholestane-3beta,5alpha,6beta-triol: A non-deuterated analog of 3beta,5alpha,6beta-Trihydroxycholestane-d7, used in similar research applications.
5alpha-cholestane-3beta,5,6beta-triol: Another analog with similar structural properties and applications.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for more precise studies in various scientific fields. This labeling makes it particularly valuable in research involving isotopic tracing and detailed molecular analysis .
Properties
IUPAC Name |
(3S,5R,6R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28-30H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25-,26-,27+/m1/s1/i1D3,2D3,17D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMFNKXZULYSOQ-UCHKBJBUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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